molecular formula C10H13NOS B14914518 Piperidin-1-yl(thiophen-2-yl)methanone

Piperidin-1-yl(thiophen-2-yl)methanone

Cat. No.: B14914518
M. Wt: 195.28 g/mol
InChI Key: YOBKBORPFGGUCG-UHFFFAOYSA-N
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Description

Piperidin-1-yl(thiophen-2-yl)methanone is a chemical compound featuring a thiophene moiety linked to a piperidine ring via a ketone group. Its molecular formula is C9H13ClN2OS for its hydrochloride salt form . This structure is part of a class of heterocyclic compounds that are of significant interest in medicinal chemistry for the development of novel therapeutic agents. Recent research has highlighted the value of compounds with a thiophene scaffold in antiviral discovery. Studies have identified such structures as promising hits in the search for viral entry inhibitors, particularly against the Ebola virus (EBOV) . These inhibitors work by interfering with the viral glycoprotein's ability to enter host cells, representing a crucial mechanism for blocking infection . In early screening, related thiophene derivatives demonstrated antiviral activity in the micromolar range, validating this chemical scaffold for further optimization in antiviral research programs . The piperidine and thiophene motifs are also investigated in other therapeutic areas. For instance, similar molecular frameworks are explored as inhibitors of plasmodial kinases for antimalarial drug discovery and in the search for novel antitubercular agents . This broad research potential makes this compound a versatile building block for chemical biology and drug discovery. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet and adhere to their institution's chemical hygiene plans prior to use. The compound is associated with specific hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn when handling this material.

Properties

IUPAC Name

piperidin-1-yl(thiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c12-10(9-5-4-8-13-9)11-6-2-1-3-7-11/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBKBORPFGGUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(2-thienylcarbonyl)- typically involves the reaction of piperidine with 2-thiophenecarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of Piperidine, 1-(2-thienylcarbonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Piperidine, 1-(2-thienylcarbonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thienyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Piperidine, 1-(2-thienylcarbonyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Piperidine, 1-(2-thienylcarbonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and functional differences between Piperidin-1-yl(thiophen-2-yl)methanone and its analogues:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
This compound (Target) C₁₀H₁₃NOS Unsubstituted piperidine and thiophene Potential CNS activity; understudied N/A
2-(3-Hydroxy-piperidin-1-yl)-1-thiophen-2-yl-ethanone C₁₁H₁₅NO₂S Hydroxyl group on piperidine; ethanone backbone Increased hydrophilicity; synthetic intermediate
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) C₁₆H₁₄F₃N₃OS Piperazine ring; trifluoromethylphenyl substituent Enhanced receptor selectivity (e.g., 5-HT₁A)
1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine C₁₇H₁₆N₃O₂S₂ Oxadiazole ring; acetyl linker Improved electronic properties; antimicrobial potential
4-(Azepan-1-yl)piperidin-1-ylmethanone–oxalic acid (1/1) C₁₇H₂₃N₂OS·C₂H₂O₄ Azepane ring; oxalic acid co-crystal Enhanced crystallinity and stability

Physicochemical and Pharmacological Comparisons

  • Lipophilicity: The trifluoromethyl group in Compound 21 increases logP, favoring blood-brain barrier penetration, whereas the hydroxyl group in 2-(3-Hydroxy-piperidin-1-yl)-1-thiophen-2-yl-ethanone reduces logP, enhancing aqueous solubility .
  • Receptor Binding : Piperazine-containing analogs (e.g., Compound 21) exhibit biased agonism at 5-HT₁A receptors, suggesting CNS applications . In contrast, oxadiazole derivatives (e.g., ) may target microbial enzymes due to their electron-deficient aromatic systems.
  • Stability : Co-crystallization with oxalic acid () improves thermal stability, which is critical for pharmaceutical formulation.

Q & A

Q. What are the common synthetic routes for Piperidin-1-yl(thiophen-2-yl)methanone?

The compound is typically synthesized via Friedel-Crafts acylation , where thiophene reacts with a piperidine carbonyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purification is achieved using column chromatography with solvent systems like ethyl acetate/hexane. This method aligns with protocols used for structurally similar piperidinyl methanones .

Q. Which spectroscopic methods are optimal for characterizing this compound?

  • ¹H and ¹³C NMR for structural elucidation of the thiophene and piperidine moieties.
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
  • Thin-Layer Chromatography (TLC) for monitoring reaction progress and purity assessment .

Q. How can researchers assess the compound's preliminary biological activity?

Standard antimicrobial assays (e.g., disk diffusion or microdilution) are used to evaluate activity against bacterial/fungal strains. Comparative studies with halogenated derivatives (e.g., fluoro or chloro analogs) can reveal structure-activity trends, as demonstrated in studies on related piperidinyl methanones .

Advanced Research Questions

Q. What crystallographic approaches resolve the 3D structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using instruments like Bruker APEX-II, with SHELX programs (SHELXL/SHELXS) for structure refinement. Hydrogen bonding and torsion angles are analyzed using software like ORTEP-3. This methodology is validated in studies of analogous piperidine-thiophene hybrids .

Q. How can derivatives be designed to improve bioactivity?

  • Structure-Activity Relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., halogens) to the thiophene ring to enhance antimicrobial potency, as shown in comparative analyses of fluorophenyl vs. chlorophenyl analogs .
  • Computational docking : Use tools like AutoDock to predict binding affinities to target proteins (e.g., microbial enzymes) .

Q. How should researchers address discrepancies in biological activity data between studies?

  • Standardize experimental conditions : Control variables such as solvent (DMSO vs. aqueous buffers), concentration, and microbial strain selection.
  • Statistical validation : Apply ANOVA or t-tests to assess significance, as seen in hypoxia-induced permeability studies using analogous compounds .

Q. What computational models predict the compound's binding affinity to biological targets?

Molecular dynamics simulations and density functional theory (DFT) calculations can optimize geometries and electronic properties. For example, docking studies on 2-pyridone derivatives for COVID-19 targets provide a framework for modeling interactions .

Q. How can compound purity be ensured for sensitive assays?

Beyond NMR and TLC, advanced methods include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection.
  • HRMS-coupled chromatography for trace impurity analysis, as described in synthesis protocols for related methanones .

Methodological Notes

  • Key tools : SHELX for crystallography , AutoDock for docking , and standardized microbial assays .
  • Data validation : Replicate experiments and cross-reference with structural databases (e.g., CCDC) for crystallographic consistency.

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